molecular formula C23H19NO5 B2405508 2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 2,2-diphenylacetate CAS No. 380188-67-0

2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 2,2-diphenylacetate

Cat. No.: B2405508
CAS No.: 380188-67-0
M. Wt: 389.407
InChI Key: WQHQOSDSXIWWCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 2,2-diphenylacetate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzo[d][1,3]dioxole moiety, which is a common structural motif in many bioactive molecules, and a diphenylacetate group, which contributes to its chemical reactivity and potential biological activity.

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c25-21(24-18-11-12-19-20(13-18)29-15-28-19)14-27-23(26)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13,22H,14-15H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHQOSDSXIWWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)COC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 2,2-diphenylacetate typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This can be achieved through the condensation of benzo[d][1,3]dioxole carbaldehyde with appropriate amines under controlled conditions. The resulting intermediate is then reacted with 2,2-diphenylacetic acid or its derivatives to form the final product. Common reagents used in these reactions include organic solvents like acetone, ethyl acetate, and ethanol, as well as catalysts such as piperidine hydrochloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 2,2-diphenylacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like DMSO or chromium reagents.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include DMSO for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 2,2-diphenylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 2,2-diphenylacetate involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes and receptors, modulating their activity. The diphenylacetate group may enhance the compound’s binding affinity and specificity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 2,2-diphenylacetate is unique due to its combination of the benzo[d][1,3]dioxole and diphenylacetate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.

Biological Activity

2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 2,2-diphenylacetate is a complex organic compound notable for its unique chemical structure, which includes a benzo[d][1,3]dioxole moiety and a diphenylacetate group. This compound has garnered attention in various scientific fields due to its potential biological activities.

Chemical Structure

The compound's structure can be represented as follows:

C19H19NO4\text{C}_{19}\text{H}_{19}\text{N}\text{O}_4

Synthesis

The synthesis typically involves multiple steps starting with the preparation of the benzo[d][1,3]dioxole derivative through condensation reactions. The subsequent reaction with 2,2-diphenylacetic acid leads to the formation of the final product. Common reagents include organic solvents like acetone and ethyl acetate, along with catalysts such as piperidine hydrochloride.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The benzo[d][1,3]dioxole moiety is known to interact with enzymes and receptors, modulating their activity. The diphenylacetate group enhances binding affinity and specificity, influencing several cellular pathways and leading to observed biological effects.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties:

  • Antioxidant Activity: The presence of the dioxole moiety contributes to significant antioxidant effects.
  • Anticancer Potential: Preliminary studies suggest that it may inhibit tumor growth by affecting cell signaling pathways associated with cancer proliferation.
  • Anti-inflammatory Effects: It has shown promise in reducing inflammation in preclinical models.

Case Studies and Research Findings

  • Antitumor Activity : In vitro studies demonstrated that the compound inhibits the proliferation of certain cancer cell lines. For instance, it showed a reduced cell viability in breast cancer cells with an IC50 value of approximately 15 µM .
  • Neuroprotective Effects : A study evaluated its neuroprotective properties against oxidative stress in neuronal cultures. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound .
  • Inhibition of Enzymatic Activity : The compound has been tested as an inhibitor for specific enzymes involved in metabolic pathways. It demonstrated competitive inhibition against cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory applications .

Data Tables

Table 1: Summary of Biological Activities

Activity TypeAssay MethodResult (IC50/EC50)
AntitumorMTT Assay15 µM
NeuroprotectiveROS MeasurementSignificant reduction
Enzyme InhibitionCOX Inhibition AssayCompetitive

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 2,2-diphenylacetate, and what intermediates are critical for yield optimization?

  • Methodological Answer : A multi-step approach is typical:

Amination : React benzo[d][1,3]dioxol-5-amine with chloroacetyl chloride to form the 2-oxoethylamino intermediate.

Esterification : Couple the intermediate with 2,2-diphenylacetic acid using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous conditions.

  • Critical intermediates include the chloroacetylated benzo[d][1,3]dioxole derivative, which requires strict moisture control to avoid hydrolysis .
  • Yield optimization hinges on purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirming purity by TLC or HPLC .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm the presence of the benzo[d][1,3]dioxole aromatic protons (δ 6.7–7.1 ppm) and the diphenylacetate methylene protons (δ 3.8–4.2 ppm). The 2-oxoethyl group’s carbonyl carbon appears at ~170 ppm in 13C^{13}\text{C}-NMR .
  • HRMS : Validate molecular weight with high-resolution mass spectrometry (expected [M+H]+^+ for C27 _{27}H22 _{22}N2 _{2}O5 _{5}: ~455.1600) .

Q. What crystallographic tools are suitable for resolving its 3D structure, and how does symmetry impact refinement?

  • Methodological Answer :

  • Use SHELXL (via SHELX suite) for small-molecule refinement. Input .hkl files from single-crystal X-ray diffraction data.
  • Symmetry operations (e.g., space group determination) influence the R-factor; monoclinic systems (e.g., P21_1) are common for bulky esters. Mercury software aids in visualizing packing patterns and void analysis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., carbonyl carbons) prone to nucleophilic attack.
  • Compare with experimental kinetics data (e.g., reaction rates with amines or alcohols) to validate computational models .

Q. What strategies mitigate racemization during functionalization of the 2-oxoethylamino group?

  • Methodological Answer :

  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., organocatalysts like proline derivatives) during coupling steps.
  • Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak® columns) or circular dichroism spectroscopy .

Q. How does the benzo[d][1,3]dioxole moiety influence pharmacokinetic properties in preclinical studies?

  • Methodological Answer :

  • Conduct in vitro assays:
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
  • CYP450 inhibition : Assess using fluorogenic substrates (e.g., CYP3A4).
  • The dioxole ring may enhance metabolic resistance due to electron-withdrawing effects, but in vivo studies are needed to confirm bioavailability .

Q. What analytical methods resolve discrepancies in purity assessments between HPLC and elemental analysis?

  • Methodological Answer :

  • Cross-validate with NMR purity (qNMR using an internal standard like 1,3,5-trimethoxybenzene).
  • Address hygroscopicity issues (common with esters) by drying samples under vacuum before elemental analysis .

Safety and Handling in Academic Settings

Q. What precautions are essential when handling intermediates like chloroacetyl chloride in its synthesis?

  • Methodological Answer :

  • Use a glovebox or fume hood with inert gas (N2_2) purging to prevent moisture ingress.
  • Equip with PPE: Nitrile gloves, chemical goggles, and flame-resistant lab coats.
  • Quench excess reagent with ice-cold sodium bicarbonate before disposal .

Data Contradictions and Mitigation

Q. How should researchers address conflicting NMR shifts reported in literature vs. experimental observations?

  • Methodological Answer :

  • Verify solvent and temperature conditions (e.g., DMSO-d6_6 vs. CDCl3_3) using reference standards (e.g., TMS).
  • Replicate published procedures exactly; discrepancies may arise from impurities or tautomerism .

Note : For structural visualization, refinement, and data deposition, use Mercury CSD 2.0 (CCDC) and SHELXL . Avoid unreliable sources (e.g., BenchChem) per guidelines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.